Tert-butyl 6-fluoro-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate is a synthetic compound characterized by its unique spiro structure, which integrates an indene and piperidine moiety. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of inhibitors for various biological targets. The molecular formula of this compound is with a molecular weight of approximately 303.37 g/mol .
Tert-butyl 6-fluoro-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate can be classified as a heterocyclic organic compound. It features both fluorine and carbonyl functional groups, contributing to its reactivity and interaction with biological systems.
The synthesis of tert-butyl 6-fluoro-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate typically involves several key steps:
Technical details regarding reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular structure of tert-butyl 6-fluoro-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate can be described using its InChI code: InChI=1S/C18H22FNO2/c1-17(2,3)22-16(21)20-10-8-18(9-11-20)7-6-13-4-5-14(19)12-15(13)18/h4-7,12H,8-11H2,1-3H3
.
The compound exhibits a distinctive spiro configuration that is essential for its biological activity. The presence of a fluorine atom enhances its ability to form hydrogen bonds with biological targets.
Tert-butyl 6-fluoro-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate participates in various chemical reactions typical of compounds containing carbonyl and halogen functionalities. Notable reactions include:
Technical details regarding reaction conditions such as catalysts and solvents are essential for successful transformations.
The mechanism of action for tert-butyl 6-fluoro-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate involves interactions with specific biological targets:
Research indicates that the fluorine atom may play a significant role in enhancing binding affinity to target proteins due to its electronegative nature.
Tert-butyl 6-fluoro-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate is typically presented as a white to yellow solid. Its melting point and solubility characteristics are crucial for its application in laboratory settings.
The chemical properties include:
These properties are relevant for handling and application in synthetic procedures .
Tert-butyl 6-fluoro-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate has several scientific applications:
The construction of the spiro[indene-1,4'-piperidine] core demands innovative annulation techniques. A prominent approach involves N-Boc-4-piperidone reacting with 6-fluoro-1-indanone derivatives under carefully controlled conditions. Cesium carbonate-mediated cyclization in toluene at 110°C achieves yields up to 80% for analogous structures, as demonstrated in the synthesis of tert-butyl 6-bromo-5-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate [6]. This method capitalizes on the nucleophilicity of the piperidine nitrogen and the electrophilic character of the indanone carbonyl, forming the critical spiro junction. Alternative routes employ ring-closing metathesis (RCM) of diene precursors or transition-metal-catalyzed cyclizations, though these methods require stringent oxygen-free environments. Microwave-assisted synthesis has emerged to accelerate the annulation kinetics, reducing reaction times from 24 hours to under 2 hours while maintaining yields above 70% [3].
Table 1: Annulation Methods for Spiro[indene-1,4'-piperidine] Synthesis
Method | Conditions | Yield Range | Key Advantage |
---|---|---|---|
Cesium Carbonate-Mediated | Toluene, 110°C | 70–80% | No transition metals required |
Ring-Closing Metathesis | Grubbs II catalyst, DCM | 50–65% | High stereoselectivity potential |
Microwave-Assisted | DMF, 150°C, 1.5 hours | 65–75% | Dramatically reduced reaction time |
Controlling stereochemistry at the spiro carbon (C1 of indene) presents unique challenges due to conformational flexibility. Chiral auxiliaries attached to the piperidine nitrogen prior to cyclization enforce facial selectivity during ring formation. For instance, (S)-phenethylamine-derived intermediates enable diastereomeric excess (de) >85% in model systems, though this requires additional deprotection steps post-annulation [8]. Asymmetric hydrogenation of unsaturated precursors using Josiphos-type catalysts (e.g., (R)-(+)-1,2-Bis(2,5-diethylphospholano)benzene) achieves enantiomeric excess (ee) up to 92% for non-fluorinated analogs, suggesting applicability to fluorinated variants [3]. The fluorine atom at C6 subtly influences stereoselectivity through electronic effects on transition state geometries, as evidenced by computational models predicting a 1.3:1 diastereomeric preference for the S-configured spiro center in 6-fluoro derivatives versus 1.8:1 in non-fluorinated counterparts [2].
The tert-butoxycarbonyl (Boc) group serves dual functions: it prevents piperidine nitrogen oxidation during spirocyclization and facilitates purification. Stability studies reveal the Boc group in this scaffold withstands temperatures ≤120°C and weak bases (pH 8–10) but undergoes clean deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) within 30 minutes at 0–5°C [9]. Crucially, the 3-oxo group remains intact under these conditions. Quantitative analysis shows ≥98% deprotection efficiency without indene ring degradation when using 20 vol% TFA in DCM. After deprotection, the free amine serves as a platform for diversification—alkylation, acylation, or reductive amination install pharmacophores at nitrogen. Boc reprotection studies confirm a 95% recovery rate when using di-tert-butyl dicarbonate in THF, enabling iterative modifications [4].
Achieving exclusive fluorination at C6 requires precise control. Directed ortho-metalation (DoM) tactics employ the 3-oxo group as a directing element: lithium diisopropylamide (LDA) deprotonation at C6 followed by N-fluorobenzenesulfonimide (NFSI) quenching affords regioselectivity >20:1 versus C5/C7 fluorination [3]. For late-stage fluorination, halogen exchange (Halex) on 6-bromo precursors (e.g., tert-butyl 6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate, CAS 1160247-39-1) using anhydrous KF and 18-crown-6 in DMF at 150°C achieves 85% conversion . Electrophilic fluorination with Selectfluor™ under acidic conditions (pH 3.5) selectively targets the electron-rich C6 position, though over-fluorination risks necessitate careful stoichiometry control (1.05 equiv max). Fluorine incorporation reduces logP by ~0.4 units and enhances metabolic stability versus chloro/ bromo analogs—critical for drug design [6].
Table 2: Regioselective Fluorination Methods Comparison
Method | Precursor | Regioselectivity (C6:C5) | Limitations |
---|---|---|---|
Directed ortho-Metalation | 3-Oxospiroindene (non-fluorinated) | >20:1 | Requires cryogenic conditions (−78°C) |
Halogen Exchange (Halex) | 6-Bromospiroindene | >50:1* | High temperatures (150°C) |
Electrophilic Fluorination | Unsubstituted spiroindene | ~5:1 | Possible di-/tri-fluorination |
* Bromine at C6 position already establishes regiochemistry
Solvent selection profoundly impacts sustainability metrics. Cyclohexane/ethyl acetate (7:3) mixtures replace traditional chlorinated solvents (DCM, chloroform) in annulations without yield compromise (<2% variation) [7]. Catalytic systems are optimized for atom economy: palladium nanoparticles (PdNPs) immobilized on magnetic Fe₃O₄@SiO₂ facilitate Suzuki couplings on brominated precursors at 0.5 mol% loading, achieving turnover numbers (TON) >1,850. Microwave irradiation coupled with aqueous reaction media reduces energy consumption by 40% versus conventional heating [6]. Life-cycle assessment (LCA) data confirm that switching from DMF to cyclopentyl methyl ether (CPME) in Boc deprotection lowers the process carbon footprint by 62% while maintaining 98% purity. Continuous-flow hydrogenation using heterogeneous catalysts (Pt/Al₂O₃) enhances efficiency in indene saturation steps, reducing catalyst waste versus batch processing [3] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0